N-(2-Aminophenyl)-4-hydroxybenzamide
Description
Historical Evolution of Benzamide Derivatives in Drug Discovery
Benzamide derivatives have been pivotal in drug discovery since the 19th century, with early applications in antipyretic and analgesic therapies. The discovery of benzamide’s polymorphic forms in 1832 laid the groundwork for understanding its crystallographic diversity, though therapeutic exploitation began in earnest in the mid-20th century. The 1950s saw benzamides repurposed as antipsychotics, exemplified by sulpiride, which targeted dopamine receptors. Modern applications expanded with the development of PARP-1 inhibitors, such as compound 13f , a benzamide derivative showing nanomolar inhibitory activity (IC~50~ = 0.25 nM) against PARP-1 and potent anticancer effects.
The integration of computational methods, including pharmacophore modeling and molecular docking, accelerated the optimization of benzamide scaffolds. For instance, virtual screening identified Hit 2 , a benzamide-based negative allosteric modulator of nicotinic acetylcholine receptors, highlighting the scaffold’s adaptability. This compound itself emerged from efforts to enhance hydrogen-bonding capacity and metabolic stability, leveraging ortho- and para-substitutions to improve target engagement.
Table 1: Key Milestones in Benzamide Drug Development
Structural Significance of Ortho-Aminophenyl and Para-Hydroxyl Substitutions
The ortho-aminophenyl and para-hydroxyl groups in this compound confer distinct electronic and steric properties. The ortho-amino group facilitates hydrogen bonding with catalytic residues, as demonstrated in PARP-1 inhibition, where it forms critical interactions with Ser904 and Gly863. Meanwhile, the para-hydroxyl group enhances solubility and participates in π-stacking with aromatic residues, as observed in carbonic anhydrase inhibition.
The compound’s structure (C~13~H~12~N~2~O~2~) allows for dual functionality: the benzamide core stabilizes the molecule’s planar conformation, while substituents modulate selectivity. For example, replacing the para-hydroxyl with a chloro group in analogues like 15 (IC~50~ = 0.27 μM against HAdV) reduces polarity but improves membrane permeability. Conversely, the ortho-amino group’s position prevents steric clashes in crowded binding pockets, a feature exploited in nicotinamide-derived solid solutions.
Table 2: Impact of Substituents on Pharmacological Activity
| Substituent Position | Functional Group | Target Enzyme | Effect on IC~50~ | Reference |
|---|---|---|---|---|
| Ortho | -NH~2~ | PARP-1 | 0.25 nM | |
| Para | -OH | Carbonic anhydrase | 8.4 nM (hCA II) | |
| Meta | -Cl | HAdV replication | 0.27 μM |
Positional Isomerism in Hydroxybenzamide Pharmacophores
Positional isomerism profoundly influences the bioactivity of hydroxybenzamides. Shifting the hydroxyl group from para to meta disrupts hydrogen-bonding networks, as seen in carbonic anhydrase inhibitors where meta-substituted analogues exhibit 10-fold lower affinity. Similarly, relocating the aminophenyl group from ortho to para reduces PARP-1 inhibition by 50-fold due to misalignment with catalytic residues.
The ortho-aminophenyl para-hydroxy configuration in this compound optimizes binding to both hydrophilic and hydrophobic regions of targets. Molecular dynamics simulations reveal that this isomer maintains stable interactions with PARP-1’s NAD+-binding site over 100 ns, whereas para-aminophenyl isomers dissociate within 20 ns. Such studies underscore the importance of substitution geometry in drug design.
Table 3: Comparative Activity of Hydroxybenzamide Isomers
| Isomer | Target | IC~50~ | Selectivity Index | Reference |
|---|---|---|---|---|
| Ortho-NH~2~, para-OH | PARP-1 | 0.25 nM | >500 | |
| Para-NH~2~, para-OH | PARP-1 | 12.5 nM | 120 | |
| Ortho-NH~2~, meta-OH | Carbonic anhydrase | 45 nM | 90 |
Properties
CAS No. |
62639-46-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,14H2,(H,15,17) |
InChI Key |
ZDGVIBGFMZZWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Acid Chloride Formation : 4-Hydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (60–70°C, 2–4 hours) to form 4-hydroxybenzoyl chloride. Excess SOCl₂ is removed via distillation.
- Amidation : The acid chloride is dissolved in anhydrous dichloromethane (CH₂Cl₂) and reacted with 1,2-phenylenediamine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 8–12 hours.
Key Parameters :
Analytical Validation
- ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, -NH-), 7.80–7.90 (d, 2H, aromatic), 6.90–7.50 (m, 5H, aromatic and -NH₂).
- LC-MS : [M+H]⁺ peak at m/z 243.26.
Coupling Agent-Assisted One-Pot Synthesis
To bypass acid chloride isolation, phosphorus-based coupling agents enable direct amidation.
Triphenylphosphine-Iodine (PPh₃-I₂) System
A mixture of 4-hydroxybenzoic acid, 1,2-phenylenediamine, PPh₃, and I₂ in CH₂Cl₂ at 0°C initiates a redox reaction. Et₃N is added to neutralize HI, and the mixture warms to room temperature.
Optimization Insights :
Green Chemistry Adaptations
Microwave irradiation (100–150 W, 10–15 minutes) reduces reaction time by 80% compared to conventional heating. Aqueous ethanol (1:1) serves as a solvent, achieving 72% yield.
Protection-Deprotection Strategies
For substrates sensitive to harsh conditions, the 4-hydroxy group is protected prior to amidation.
Acetyl Protection
- Protection : 4-Hydroxybenzoic acid is acetylated with acetic anhydride (Ac₂O) in pyridine (rt, 4 hours).
- Amidation : The acetylated acid reacts with 1,2-phenylenediamine via standard coupling.
- Deprotection : NaOH (2M, ethanol/water) cleaves the acetyl group (60°C, 2 hours).
Yield : 65–70% (over three steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid Chloride | High reproducibility, scalable | Requires toxic SOCl₂, lengthy purification | 68–74 | >95% |
| PPh₃-I₂ Coupling | One-pot, avoids acid chloride handling | Iodine residue requires careful washing | 80–84 | >92% |
| Microwave-Assisted | Rapid, eco-friendly solvent system | Specialized equipment needed | 70–72 | >90% |
| Protection-Deprotection | Suitable for sensitive substrates | Multi-step, lower overall yield | 65–70 | >88% |
Industrial Scalability and Challenges
- Cost Efficiency : The PPh₃-I₂ method reduces raw material costs by 20% compared to acid chloride routes.
- Byproduct Management : HI neutralization in coupling methods generates ammonium salts, requiring aqueous workup.
- Regioselectivity : Competing reactions at the ortho-amino group are mitigated by using a 10–20% excess of amine.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Based on the search results, the applications of benzamide derivatives are varied, showing promise in different areas of science.
Antimicrobial Applications:
- Hydroxy-benzamide derivatives exhibit anti-microbial properties, specifically anti-fungal activity .
- N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide is used as an antibacterial and antiviral drug .
Antioxidant Applications:
- Amino-substituted benzamide derivatives show antioxidant activity .
- Ruthenium complexes of 2-aminophenyl benzimidazole can increase levels of SOD, GSH, and CAT, leading to antioxidant activity .
Anticancer Applications:
- Benzoxazole derivatives were designed by combining a benzoxazole scaffold with different amines via a reversed phenyl amide linker and were screened for anti-breast cancer activity .
- N-hydroxy-4-(4-phenylbutyryl-amino)benzamide, a hydroxamate-tethered phenylbutyrate derivative, inhibits HDAC activity and cancer cell proliferation .
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide can block cancer cell proliferation and induce histone acetylation .
Histone Deacetylase Inhibition:
- Integrating a quinone substructure into histone deacetylase inhibitors has beneficial effects .
- N-hydroxybenzamide derivatives are zinc-chelating moieties that can act as HDAC inhibitors .
Other applications
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide)
- Structural Difference : Replaces the hydroxyl group with an acetylated amine at the 4-position of the benzamide .
- Activity: A clinically studied HDAC inhibitor (HDAC1/HDAC3 IC₅₀ ~ 100–200 nM) with anti-proliferative effects in solid tumors. Unlike N-(2-Aminophenyl)-4-hydroxybenzamide, CI-994 exhibits improved metabolic stability due to the acetyl group .
MS-275 (Entinostat)
- Structural Difference: Incorporates a pyridinylmethoxycarbonyl-aminomethyl group at the 4-position .
- Activity: A selective HDAC1/HDAC3 inhibitor (IC₅₀ = 0.3–2 μM) approved for lymphoma treatment. Its extended hydrophobic chain enhances binding to HDAC pockets, resulting in prolonged inhibition compared to this compound .
Compound 8a (Acridine-Benzamide Hybrid)
- Structural Difference : Features an acridine moiety linked via a methylene bridge to the benzamide .
- Activity: Dual inhibitor of HDAC1 and DNMT1, with antiproliferative IC₅₀ values < 1 μM in leukemia cells. The acridine group enables fluorescence-based cellular tracking (emission at 476 nm), a unique advantage over non-fluorescent analogues .
Positional Isomers and Substitution Effects
N-(4-Aminophenyl)-4-hydroxybenzamide
- Structural Difference: Amino group at the 4-position instead of the 2-position of the phenyl ring .
- Activity: Exhibits reduced HDAC inhibition due to altered spatial orientation, emphasizing the necessity of the 2-aminophenyl configuration for optimal enzyme binding .
4-Amino-N-(4-hydroxyphenyl)benzamide
- Structural Difference: Reverses the positions of the amino and hydroxyl groups .
- Activity: Primarily studied for antimicrobial properties (e.g., against Candida albicans), diverging from the HDAC-focused applications of this compound .
Derivatives with Heterocyclic Modifications
s-Triazine Derivatives (e.g., 4-(s-Triazin-2-ylaminomethyl)-N-(2-aminophenyl)-benzamide)
Thiazolidinone Derivatives (e.g., Compound 5d)
- Structural Difference: Integrates a thioxothiazolidinone ring linked to the benzamide .
- Activity : Antimicrobial agent with low cytotoxicity (selectivity index > 10 against bacterial/fungal pathogens), highlighting structural versatility beyond HDAC inhibition .
Comparative Pharmacological Data
Key Research Findings
- HDAC Isoform Selectivity: Substituents at the 4-position of the benzamide dictate isoform specificity. Hydrophobic extensions (e.g., in MS-275) enhance HDAC1 affinity, while polar groups (e.g., hydroxyl in this compound) favor HDAC3 .
- Therapeutic Diversification: Structural modifications enable applications beyond oncology, such as antimicrobial (thiazolidinone derivatives) and neurodegenerative therapies (Frataxin upregulation in compound 109) .
- Molecular Docking Insights: Hydrogen bonding with HDAC2 residues (Cys156, His146) correlates with high docking scores in benzamide derivatives, validating the 2-aminophenyl-benzamide scaffold as a versatile pharmacophore .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Aminophenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 1,2-phenylenediamine. For example, a three-step procedure (similar to CI-994 synthesis) includes:
Activation : Conversion of 4-hydroxybenzoic acid to its acid chloride using thionyl chloride.
Amidation : Reaction with 1,2-phenylenediamine in anhydrous dichloromethane under nitrogen atmosphere.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
Optimization may involve adjusting solvent polarity (e.g., DMF for solubility) or using coupling agents like HATU to enhance efficiency .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : NMR should show characteristic peaks for the aromatic protons (δ 6.5–8.0 ppm), the amide NH (δ 9.5–10.5 ppm), and the hydroxyl group (broad singlet, δ ~5.5 ppm). NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyl and amine groups) .
- Mass Spectrometry : ESI-MS should display the molecular ion peak [M+H] at m/z 243.1 (calculated for CHNO) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics like ampicillin .
- HDAC Inhibition : Fluorometric assays using HeLa cell nuclear extracts to measure inhibition of histone deacetylase activity, with IC values benchmarked against SAHA (suberoylanilide hydroxamic acid) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., PC-3 prostate cancer cells) to assess antiproliferative effects .
Advanced Research Questions
Q. How do structural modifications to this compound influence its HDAC inhibitory activity?
- Methodological Answer :
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 4-hydroxy position to enhance metal-binding affinity to HDAC catalytic sites. Compare inhibitory potency via enzyme kinetics .
- Scaffold Hybridization : Conjugation with pyrimidine or pyridine moieties (e.g., Mocetinostat derivatives) improves isoform selectivity (e.g., HDAC1/2 vs. HDAC6). Docking simulations (AutoDock Vina) validate binding poses .
- Metabolite Analysis : Identify active metabolites (e.g., dimeric forms in liver microsomes) using LC-MS/MS to correlate bioactivity with metabolic stability .
Q. What mechanistic insights explain its dual role in apoptosis induction and cell cycle arrest?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated cancer cells reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) and downregulation of cyclins (e.g., CCND1). Validate via qPCR and Western blotting for protein expression .
- Chromatin Immunoprecipitation (ChIP) : Assess histone H3/H4 acetylation levels at promoter regions of tumor suppressor genes (e.g., p21) to link HDAC inhibition to epigenetic regulation .
- ROS Measurement : Flow cytometry with DCFH-DA probe quantifies reactive oxygen species (ROS) generation, correlating with mitochondrial apoptosis pathways .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
- Methodological Answer :
- Prodrug Design : Acetylation of the hydroxyl group improves membrane permeability. Hydrolysis in plasma (monitored via HPLC) regenerates the active form .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to enhance circulation time. Compare biodistribution in xenograft models using -labeled compound .
- CYP450 Inhibition Studies : Co-administer with ketoconazole (CYP3A4 inhibitor) in rodent models to assess metabolic stability and half-life extension .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Dose-Response Analysis : Perform checkerboard assays to identify concentration-dependent effects (e.g., bacteriostatic at low doses vs. cytotoxic at high doses) .
- Target Specificity Profiling : Use kinase selectivity panels (e.g., Eurofins) to rule off-target effects. Compare IC values across unrelated enzymes (e.g., HDACs vs. bacterial topoisomerases) .
Q. What advanced analytical methods validate its interaction with biomolecular targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant HDAC1 on sensor chips to measure binding affinity (K) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Cryo-EM : Resolve 3D structures of compound-bound HDAC complexes at near-atomic resolution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
